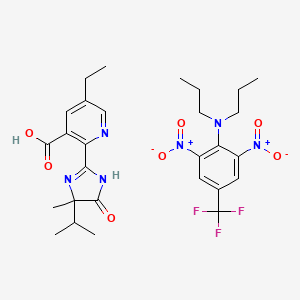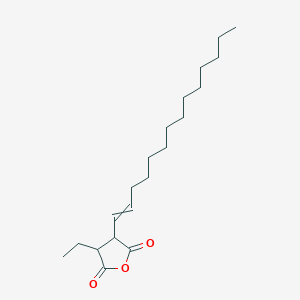
3-Ethyl-4-(tetradec-1-EN-1-YL)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione is an organic compound with a complex structure that includes an oxolane ring and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione typically involves the reaction of ethyl oxalyl chloride with tetradec-1-ene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane-2,5-dione derivatives, while reduction can produce more saturated oxolane compounds.
科学的研究の応用
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane ring can interact with enzymes and receptors, modulating their activity. The long alkyl chain may facilitate membrane interactions, influencing the compound’s bioavailability and distribution.
類似化合物との比較
Similar Compounds
3-(2-dodecenyl)succinic anhydride: Similar structure but with a shorter alkyl chain.
Dioxolane derivatives: Compounds with similar oxolane rings but different substituents.
Uniqueness
3-Ethyl-4-(tetradec-1-en-1-yl)oxolane-2,5-dione is unique due to its specific combination of an oxolane ring and a long alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
111899-93-5 |
|---|---|
分子式 |
C20H34O3 |
分子量 |
322.5 g/mol |
IUPAC名 |
3-ethyl-4-tetradec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C20H34O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(4-2)19(21)23-20(18)22/h15-18H,3-14H2,1-2H3 |
InChIキー |
DQYTUOITQYISQC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC=CC1C(C(=O)OC1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibutyl(chloro)[2-(3-methylphenyl)ethyl]stannane](/img/structure/B14306094.png)
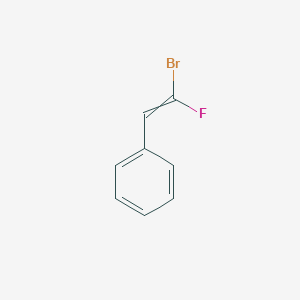
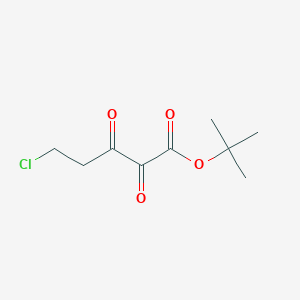
![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
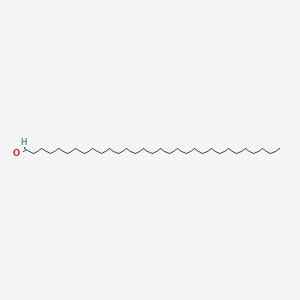
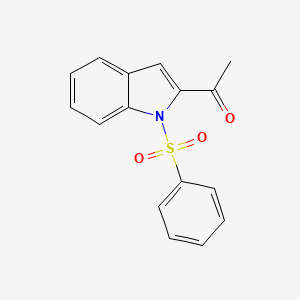

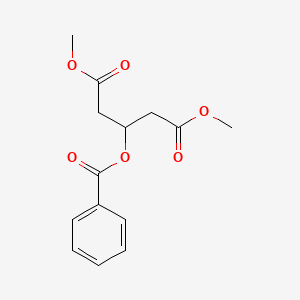
![[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile](/img/structure/B14306131.png)
